molecular formula C10H11NO3 B14727256 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 10514-68-8

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14727256
CAS No.: 10514-68-8
M. Wt: 193.20 g/mol
InChI Key: YTLMWUVESWZENQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-phenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group, which may influence its chemical properties and applications.

Uniqueness

4-Hydroxy-2,2-dimethyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both the hydroxyl and dimethyl groups, which can significantly impact its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

10514-68-8

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO3/c1-10(2)9(12)11(13)7-5-3-4-6-8(7)14-10/h3-6,13H,1-2H3

InChI Key

YTLMWUVESWZENQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)O)C

Origin of Product

United States

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